Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide (DTPA) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. DTPA is a peptide with a sequence of 10 amino acids and has been used as a tool in various biochemical and physiological studies. In

Wirkmechanismus

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide acts as a substrate for various enzymes, including proteases, kinases, and phosphatases. It is also a ligand for various receptors, including G protein-coupled receptors (GPCRs) and ion channels. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide can interact with these enzymes and receptors, leading to changes in their activity and function.

Biochemische Und Physiologische Effekte

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been shown to have various biochemical and physiological effects. It can modulate enzyme activity, leading to changes in cellular signaling pathways. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide can also interact with receptors, leading to changes in ion channel activity and cellular responses. In addition, Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide in lab experiments is its stability. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is resistant to degradation by enzymes and can be used in various experimental conditions. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is also easy to synthesize and purify, making it an accessible tool for researchers. However, one of the limitations of using Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is its relatively large size, which can limit its ability to penetrate cell membranes.

Zukünftige Richtungen

For the use of Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide in scientific research include the development of new drugs, the study of protein structure and function, and the identification of new drug targets.

Synthesemethoden

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is synthesized using solid-phase peptide synthesis (SPPS) technique. This technique involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions during synthesis. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been used in various scientific research applications, including proteomics, drug discovery, and molecular biology. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide is used as a standard in mass spectrometry for the quantification of peptides and proteins. It has also been used as a substrate for the evaluation of enzyme activity. Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide has been used as a tool for the development of new drugs and as a ligand for the identification of new drug targets.

Eigenschaften

CAS-Nummer |

138109-95-2 |

|---|---|

Produktname |

Desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide |

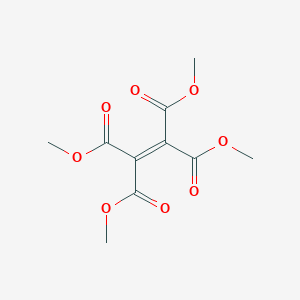

Molekularformel |

C54H75N13O11 |

Molekulargewicht |

1082.3 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-(4-hydroxyphenyl)propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C54H75N13O11/c1-32(2)29-40(65-50(75)41(30-34-11-5-3-6-12-34)61-46(71)26-19-33-17-20-36(68)21-18-33)49(74)66-42(31-35-13-7-4-8-14-35)51(76)64-39(23-25-45(56)70)53(78)67-28-10-16-43(67)52(77)63-38(22-24-44(55)69)48(73)62-37(47(57)72)15-9-27-60-54(58)59/h3-8,11-14,17-18,20-21,32,37-43,68H,9-10,15-16,19,22-31H2,1-2H3,(H2,55,69)(H2,56,70)(H2,57,72)(H,61,71)(H,62,73)(H,63,77)(H,64,76)(H,65,75)(H,66,74)(H4,58,59,60)/t37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI-Schlüssel |

WIUOOARHSKVYCC-NKUVHBIJSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC4=CC=C(C=C4)O |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC=C(C=C4)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC4=CC=C(C=C4)O |

Sequenz |

YFLFQPQR |

Synonyme |

daY8Ra desamino-Tyr-Phe-Leu-Phe-Gln-Pro-Gln-Arg-NH2 desamino-tyrosyl-phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-argininamide desaminoYFLFQPQRamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)